6-Fluoroisoquinoline-4-carboxylic Acid as a Synthetic Intermediate for BTK Inhibitor Triazine Derivatives: A Patent-Validated Scaffold
Patent US20250145574A1 explicitly claims a method for producing a fluoroisoquinoline compound of formula (I), which includes 6-fluoroisoquinoline-4-carboxylic acid, as an essential intermediate for synthesizing triazine derivatives with Bruton's Tyrosine Kinase (BTK) inhibitory activity . The specific 6-fluoro substitution is crucial for the subsequent synthetic steps to the final BTK inhibitor, and the patent's disclosure highlights the commercial and therapeutic importance of this exact intermediate, distinguishing it from non-fluorinated or differently substituted isoquinoline analogs.
| Evidence Dimension | Patent-Cited Utility as a Validated Intermediate |
|---|---|
| Target Compound Data | Explicitly claimed in US20250145574A1 as a key intermediate for BTK inhibitor synthesis. |
| Comparator Or Baseline | Isoquinoline-4-carboxylic acid (non-fluorinated parent). |
| Quantified Difference | Qualitative: Only the fluorinated derivative is claimed and used in this specific synthetic route to a therapeutically relevant BTK inhibitor. |
| Conditions | Synthetic route for triazine derivative BTK inhibitors as per patent specifications. |
Why This Matters
This validates a high-value, patent-protected use case, confirming that procurement of this specific intermediate is required to reproduce a disclosed route to a class of clinically significant kinase inhibitors.
